7-Chloro Loxapine-d6
CAS No.:
Cat. No.: VC0204089
Molecular Formula: C₁₈H₉D₈Cl₂N₃O
Molecular Weight: 370.3
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₈H₉D₈Cl₂N₃O |
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Molecular Weight | 370.3 |
Introduction
Physical and Chemical Properties
Physical Characteristics
7-Chloro Loxapine-d6 exists as a powder at room temperature . Its physical properties closely resemble those of non-deuterated loxapine, but with important distinctions that make it valuable for analytical chemistry and pharmacokinetic studies. The compound's stability is enhanced compared to conventional loxapine due to the deuterium-carbon bonds, which are generally stronger than hydrogen-carbon bonds.
Chemical Identity Data
Table 1 summarizes the key chemical identity parameters of 7-Chloro Loxapine-d6:
Pharmacological Properties
Mechanism of Action
7-Chloro Loxapine-d6 functions primarily as a dopamine antagonist and a serotonin 5-HT2 blocker, mirroring the mechanism of action of its parent compound, loxapine. This dual mechanism contributes to its efficacy in managing psychotic symptoms by:
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Blocking dopamine D2 and D4 receptors, which is crucial for its antipsychotic effects
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Antagonizing serotonin 5-HT2 receptors, which helps reduce side effects typically associated with pure dopamine antagonism
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Contributing to cortical inhibition, which leads to tranquilization and suppression of aggressive behaviors
The compound's interaction with these neurotransmitter systems makes it a valuable tool for studying the mechanisms of antipsychotic drugs and related neuropsychiatric processes.
Pharmacological Classification
7-Chloro Loxapine-d6 is classified as:
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A dopamine receptor antagonist, particularly at D2 and D4 receptors
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A serotonergic receptor antagonist, primarily at 5-HT2 receptors
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A tricyclic antipsychotic based on its molecular structure
Its pharmacological profile positions it as an important compound in neuropharmacological research, particularly in studies focused on schizophrenia and related psychiatric disorders.
Research Applications
Analytical Chemistry Applications
The primary research applications of 7-Chloro Loxapine-d6 include:
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Mass spectrometry studies: The compound's unique isotopic signature allows for accurate quantification and analysis of loxapine levels in biological systems.
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Pharmaceutical analysis: It serves as a reference standard for the identification and quantification of loxapine and its metabolites.
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Stability studies: The enhanced stability of deuterated compounds makes 7-Chloro Loxapine-d6 valuable for long-term studies of antipsychotic drug properties.
Pharmacokinetic Studies
7-Chloro Loxapine-d6 offers distinct advantages in pharmacokinetic research:
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Enhanced precision in tracking the metabolism and distribution of loxapine in biological systems.
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Reduced metabolic degradation, providing more accurate data on drug metabolism pathways.
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Improved signal-to-noise ratio in analytical instruments due to its unique mass spectral characteristics.
These properties make 7-Chloro Loxapine-d6 particularly valuable for drug development research and pharmacokinetic modeling of antipsychotic medications.
Receptor Binding Studies
As a deuterated analog of loxapine, this compound is useful in receptor binding studies investigating:
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Dopamine receptor interactions, particularly at D2 and D4 subtypes
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Serotonin receptor binding profiles, especially at 5-HT2 receptors
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Structure-activity relationships of dibenzoxazepine antipsychotics
The compound serves as a valuable tool in neuropsychopharmacological research focused on understanding the binding properties and signaling pathways of antipsychotic medications .
Comparative Analysis
Comparison with Parent Compound
When compared to conventional loxapine, 7-Chloro Loxapine-d6 exhibits several important distinctions:
Feature | 7-Chloro Loxapine-d6 | Conventional Loxapine |
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Molecular Weight | 370.3 g/mol | Lower (without deuterium) |
Stability | Enhanced stability due to deuterium bonds | Standard stability |
Mass Spectrometry | Distinct isotopic signature | Standard mass profile |
Metabolism | Potentially slower metabolism at deuterated positions | Standard metabolic profile |
Pharmacodynamics | Similar receptor binding profile | Similar receptor binding profile |
Research Applications | Specialized use in analytical and pharmacokinetic studies | Broader clinical and research applications |
Research Significance
The deuterated nature of 7-Chloro Loxapine-d6 provides several significant research advantages:
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The compound enables more precise tracking of the parent drug in complex biological matrices.
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It facilitates improved understanding of metabolic pathways and pharmacokinetic parameters of antipsychotic medications.
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It serves as an important research tool for developing more effective and targeted therapeutic approaches for schizophrenia and related disorders.
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